molecular formula C14H9ClF2O2 B1598042 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate CAS No. 219500-09-1

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Cat. No.: B1598042
CAS No.: 219500-09-1
M. Wt: 282.67 g/mol
InChI Key: LEXMKVWCXKHIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorophenyl 4-(Chloromethyl)Benzoate is a useful research compound. Its molecular formula is C14H9ClF2O2 and its molecular weight is 282.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Novel Fluorescence Probes

Research has led to the creation of fluorescence probes designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, synthesized using complex fluorophenyl compounds, offer a new tool for studying the roles of hROS in biological and chemical applications, highlighting the potential of fluorinated compounds in bioanalytical chemistry (Setsukinai et al., 2003).

Mesomorphic Properties of Liquid Crystals

Research on fluorinated 4-chlorobenzoate-tolanes has shown that these compounds exhibit liquid crystalline properties, with their thermal and optical behavior being significantly influenced by the position of the perfluorophenyl in the molecular core. This work contributes to the understanding of the effect of fluorination on the mesomorphic properties of liquid crystals, which is crucial for the development of new materials for display technologies (Wen et al., 1995).

Synthesis and Properties of Fluorinated Compounds

The synthesis of fluorinated monomers, which are precursors to side chain liquid crystalline polysiloxanes, has been studied. These compounds, characterized by high smectogen properties, demonstrate the significant impact of fluorination on the development of materials with advanced properties for applications in optics and electronics (Bracon et al., 2000).

Organic Electronics and Photopolymerization

Fluorinated phenylene-thiophene oligomers have been synthesized and characterized for their use as n-type semiconductors in organic electronics. These materials, exhibiting high carrier mobilities, demonstrate the potential of fluorinated compounds in enhancing the performance of organic field-effect transistors and nonvolatile memory elements, paving the way for the next generation of electronic devices (Facchetti et al., 2004).

Properties

IUPAC Name

(2,4-difluorophenyl) 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXMKVWCXKHIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381471
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219500-09-1
Record name 2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Reactant of Route 2
Reactant of Route 2
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Reactant of Route 3
Reactant of Route 3
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Reactant of Route 4
Reactant of Route 4
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Reactant of Route 5
Reactant of Route 5
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Difluorophenyl 4-(Chloromethyl)Benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.